Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy-
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Overview
Description
Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazoline core, which is often derived from anthranilic acid or its derivatives.
Acetamide Formation: The acetamide group is introduced by reacting the chlorinated quinazoline intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5,6-dichloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine
The compound’s derivatives are investigated for their potential use in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
Dichloroquinazoline: A derivative with chlorine atoms at different positions.
Hydroxyquinazoline: A derivative with hydroxyl groups at different positions.
Uniqueness
Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
875467-30-4 |
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Molecular Formula |
C10H9Cl2N3O3 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,2-dihydroxyacetamide |
InChI |
InChI=1S/C10H9Cl2N3O3/c11-5-1-2-6-4(7(5)12)3-13-10(14-6)15-8(16)9(17)18/h1-2,9,17-18H,3H2,(H2,13,14,15,16) |
InChI Key |
XMRNTIYFFUATMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC(=O)C(O)O |
Origin of Product |
United States |
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